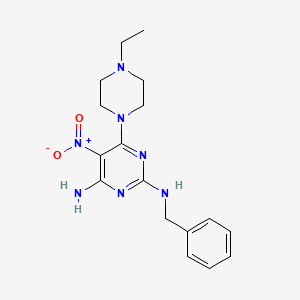
N~2~-benzyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, an ethylpiperazine moiety, and a nitropyrimidine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the benzyl and ethylpiperazine groups. Common reagents used in these reactions include nitrating agents, benzyl halides, and ethylpiperazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch reactions allow for precise control over reaction conditions, while continuous flow processes offer advantages in terms of scalability and consistency. Both methods require stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and ethylpiperazine groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it has been shown to modulate the activity of KIF18A protein, which plays a role in cell cycle regulation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N2-BENZYL-6-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- N2-BENZYL-6-(4-PROPYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- N2-BENZYL-6-(4-BUTYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
Uniqueness
N2-BENZYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethylpiperazine moiety, in particular, differentiates it from other similar compounds, potentially offering distinct advantages in terms of reactivity and biological activity.
Properties
Molecular Formula |
C17H23N7O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-N-benzyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N7O2/c1-2-22-8-10-23(11-9-22)16-14(24(25)26)15(18)20-17(21-16)19-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,18,19,20,21) |
InChI Key |
XDRSLNWBLRZPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


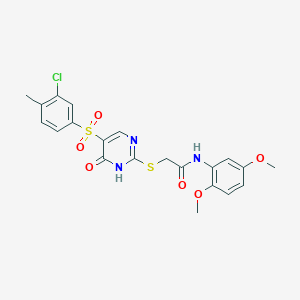
![N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14971777.png)

![N-(2-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971783.png)
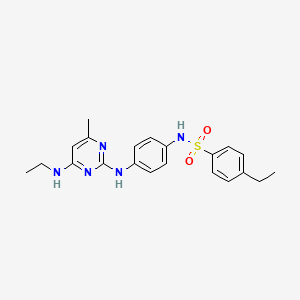
![6-(4-methylphenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971787.png)
![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide](/img/structure/B14971788.png)
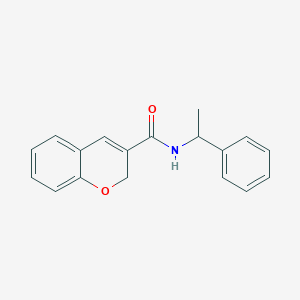
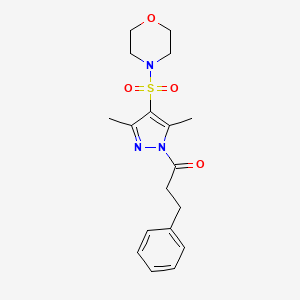
![1-cyclopropyl-5,7-dimethyl-2-[(2-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971808.png)
![1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14971813.png)
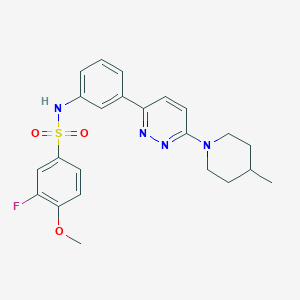
![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971821.png)
![7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971834.png)
